

Application Note: Quantification of Methylgomisin O in Plant Extracts Using HPLC-UV

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Compound of Interest

Compound Name: Methylgomisin O

Cat. No.: B13041764

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Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of **Methylgomisin O** in plant extracts, particularly from *Schisandra chinensis*. The described protocol offers a reliable and reproducible approach for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and resolution of **Methylgomisin O** from other matrix components. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the workflow to ensure ease of replication and implementation.

Introduction

Methylgomisin O is a bioactive lignan predominantly found in the fruits of *Schisandra chinensis*, a plant with a long history of use in traditional medicine.[1] Lignans from *Schisandra* species are known for a variety of pharmacological activities, making their accurate quantification crucial for the standardization of herbal extracts and the development of new therapeutic agents.[1] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the quantitative analysis of such compounds due to its specificity, sensitivity, and reliability.[1][2][3][4] This application note presents a

detailed, validated HPLC-UV method specifically for the determination of **Methylgomisin O** in plant extracts.

Experimental Protocols

Several extraction methods can be employed to isolate lignans from plant material.^{[5][6][7][8]} A commonly used and effective method is ultrasonic-assisted extraction (UAE).

- Materials:
 - Dried and powdered plant material (e.g., Schisandra chinensis fruit)
 - 80% Ethanol (v/v) in water
 - Ultrasonic bath
 - Centrifuge
 - 0.45 µm syringe filter
- Protocol:
 - Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
 - Add 25 mL of 80% ethanol.
 - Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
 - Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).^[7]
 - After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
 - Carefully decant the supernatant into a clean collection flask.
 - Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
 - Combine the supernatants from both extractions.

- Evaporate the solvent under reduced pressure to obtain the crude extract.
- Re-dissolve a known amount of the dried extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. [\[6\]](#)
- Instrumentation:
 - HPLC system with a UV/Vis detector
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[\[9\]](#)[\[10\]](#)
 - Autosampler
 - Data acquisition and processing software
- Chromatographic Conditions:
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile[\[9\]](#)[\[10\]](#)
 - Gradient Elution: A gradient elution is often used to achieve good separation of multiple lignans. A typical gradient could be:
 - 0-10 min: 50% B
 - 10-30 min: 50-80% B
 - 30-35 min: 80% B
 - 35-40 min: 80-50% B (return to initial conditions)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C

- Injection Volume: 10 µL
- UV Detection Wavelength: 254 nm[11]
- Standard Preparation:
 - Prepare a stock solution of **Methylgomisin O** reference standard in methanol at a concentration of 1 mg/mL.
 - From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - Store standard solutions at 4°C when not in use.[10]

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12][13][14][15]

- Linearity: The linearity of the method is determined by injecting the standard solutions of **Methylgomisin O** at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r^2) should be ≥ 0.999 . [9]
- Precision: The precision of the method is evaluated by repeatedly injecting a sample and expressing the results as the relative standard deviation (RSD). Intra-day and inter-day precision should be assessed. RSD values should typically be less than 2%. [5][16]
- Accuracy: The accuracy is determined by performing recovery studies. A known amount of **Methylgomisin O** standard is spiked into a sample, and the percentage recovery is calculated. The recovery should be within the range of 95-105%. [9][16]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for the HPLC-UV method validation for **Methylgomisin O** are summarized in the tables below.

Table 1: Linearity Data for **Methylgomisin O**

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Regression Equation	$y = 15234x - 12.5$
Correlation Coefficient (r^2)	0.9998

Table 2: Precision Data for **Methylgomisin O** (n=6)

Concentration (µg/mL)	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)
10	1.15	1.85
50	0.98	1.62
100	0.85	1.45

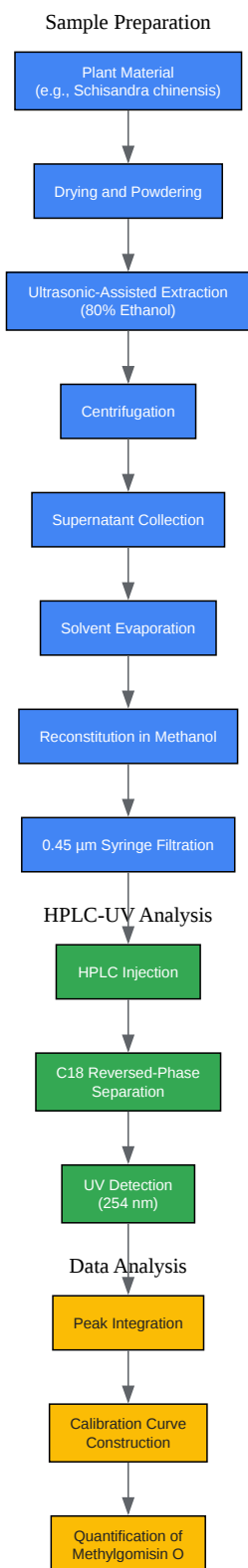
Table 3: Accuracy (Recovery) Data for **Methylgomisin O**

Sample	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Plant Extract 1	20	19.8	99.0
Plant Extract 2	50	50.7	101.4
Plant Extract 3	80	79.2	99.0
Average Recovery	99.8		

Table 4: LOD and LOQ for **Methylgomisin O**

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantification (LOQ)	0.50

Mandatory Visualization



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Caption: Experimental workflow for **Methylgomisin O** quantification.

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and accurate technique for the quantification of **Methylgomisin O** in plant extracts. The detailed protocol and validation data demonstrate that the method is suitable for routine quality control of herbal materials and for research purposes in the field of natural product drug discovery. The provided workflow diagrams and tabulated data serve as a practical guide for easy implementation of this method in a laboratory setting.

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